4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride
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Overview
Description
4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride is a chemical compound with a variety of applications in scientific research. It is known for its unique structure, which includes a pyridine ring and an aniline group connected by an ethoxy linker.
Preparation Methods
The synthesis of 4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with 4-pyridyl ethanol in the presence of a base to form the intermediate 4-[2-(pyridin-4-yl)ethoxy]aniline. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine and aniline derivatives.
Mechanism of Action
The mechanism of action of 4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring and aniline group can interact with various enzymes and receptors, modulating their activity. This compound may act as an inhibitor or activator of specific enzymes, affecting biological processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride can be compared with other similar compounds, such as:
4-[2-(pyridin-2-yl)ethoxy]aniline: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
4-(2-(pyridin-4-yl)ethyl)aniline: This compound lacks the ethoxy linker and has a direct ethyl linkage between the pyridine ring and the aniline group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2580216-25-5 |
---|---|
Molecular Formula |
C13H16Cl2N2O |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
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